3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, pyrrolidine, triazine, and benzenesulfonamide groups
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions and protein binding due to its structural complexity.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, it could be used in the synthesis of advanced materials or as a precursor for other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Pyrrolidine Group: Pyrrolidine is introduced via nucleophilic substitution reactions.
Attachment of the Benzenesulfonamide Group: This step involves sulfonation reactions where benzenesulfonyl chloride reacts with the intermediate compounds.
Methoxylation and Fluorination: Methoxy groups are introduced through methylation reactions, and fluorine is added via electrophilic fluorination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include amines or alcohols.
Substitution: Products vary depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and specificity, while the triazine and sulfonamide groups may interact with active sites or catalytic residues.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide: Lacks the fluorine atom, which may reduce its reactivity.
3-fluoro-4-methoxybenzenesulfonamide: Simpler structure, lacking the triazine and pyrrolidine groups, which may limit its applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O4S/c1-25-13-6-5-11(9-12(13)17)27(23,24)18-10-14-19-15(21-16(20-14)26-2)22-7-3-4-8-22/h5-6,9,18H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSKIZRSVMTBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.